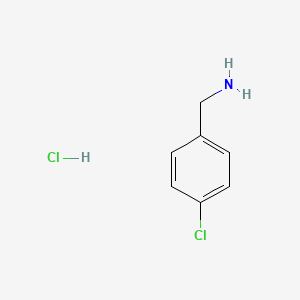










|
REACTION_CXSMILES
|
[BH4-].[Na+].[Cl:3][C:4]1[CH:12]=[CH:11][C:7]([C:8]([NH2:10])=O)=[CH:6][CH:5]=1.C(O)(=O)C>O1CCOCC1>[ClH:3].[Cl:3][C:4]1[CH:12]=[CH:11][C:7]([CH2:8][NH2:10])=[CH:6][CH:5]=1 |f:0.1,5.6|
|


|
Name
|
|
|
Quantity
|
7.3 g
|
|
Type
|
reactant
|
|
Smiles
|
[BH4-].[Na+]
|
|
Name
|
|
|
Quantity
|
6 g
|
|
Type
|
reactant
|
|
Smiles
|
ClC1=CC=C(C(=O)N)C=C1
|
|
Name
|
|
|
Quantity
|
11.58 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(=O)O
|
|
Name
|
|
|
Quantity
|
30 mL
|
|
Type
|
solvent
|
|
Smiles
|
O1CCOCC1
|
|
Name
|
|
|
Quantity
|
100 mL
|
|
Type
|
solvent
|
|
Smiles
|
O1CCOCC1
|
|
Name
|
amine
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|


|
Type
|
CUSTOM
|
|
Details
|
under stirring
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
TEMPERATURE
|
|
Details
|
cooling with ice over a period of 30 minutes
|
|
Duration
|
30 min
|
|
Type
|
ADDITION
|
|
Details
|
After the dropwise addition
|
|
Type
|
TEMPERATURE
|
|
Details
|
the reaction mixture was refluxed
|
|
Type
|
STIRRING
|
|
Details
|
under stirring for two hours
|
|
Duration
|
2 h
|
|
Type
|
TEMPERATURE
|
|
Details
|
After cooling
|
|
Type
|
ADDITION
|
|
Details
|
ice pieces were gradually added
|
|
Type
|
DISTILLATION
|
|
Details
|
the solvent was distilled off under reduced pressure
|
|
Type
|
EXTRACTION
|
|
Details
|
Then, the residue was extracted with chloroform
|
|
Type
|
WASH
|
|
Details
|
The extract was washed with a saturated sodium chloride aqueous solution
|
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over sodium sulfate
|
|
Type
|
DISTILLATION
|
|
Details
|
the solvent was distilled off to a concentration of about 80 ml
|
|
Type
|
TEMPERATURE
|
|
Details
|
The concentrated solution was cooled with ice, and 10 ml of a dioxane solution of 6N HCl
|
|
Type
|
ADDITION
|
|
Details
|
was dropwise added
|
|
Type
|
ADDITION
|
|
Details
|
The precipitated solid substance was treated with methanol-ether
|
|
Type
|
CUSTOM
|
|
Details
|
to obtain 3.16 g of the
|


|
Name
|
|
|
Type
|
|
|
Smiles
|
Cl.ClC1=CC=C(CN)C=C1
|


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |